2-Propan-2-ylcyclohexane-1,3-diamine

Description

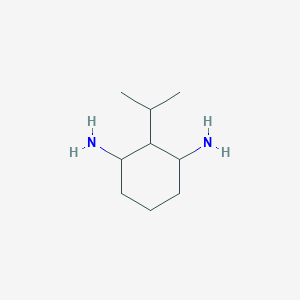

2-Propan-2-ylcyclohexane-1,3-diamine is a cyclohexane derivative featuring two amine groups at positions 1 and 3 of the ring and an isopropyl (propan-2-yl) substituent at position 2. Its molecular formula is C₉H₁₈N₂, and its structure combines the conformational flexibility of a cyclohexane ring with the steric and electronic effects of the isopropyl group. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced solubility in organic solvents compared to aromatic diamines, due to its aliphatic ring system. Potential applications may include pharmaceutical intermediates or ligands for metal coordination, inferred from structurally related compounds with demonstrated biological activity .

Properties

CAS No. |

172500-13-9 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

2-propan-2-ylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C9H20N2/c1-6(2)9-7(10)4-3-5-8(9)11/h6-9H,3-5,10-11H2,1-2H3 |

InChI Key |

VSPTYJFXRZZHOA-UHFFFAOYSA-N |

SMILES |

CC(C)C1C(CCCC1N)N |

Canonical SMILES |

CC(C)C1C(CCCC1N)N |

Synonyms |

1,3-Cyclohexanediamine,2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexane vs. Benzene Diamines

- 2-Propan-2-ylcyclohexane-1,3-diamine: Features a flexible cyclohexane ring, allowing chair conformations that may optimize binding in biological or catalytic systems.

- m-TDA (4-methylbenzene-1,3-diamine) : A rigid benzene ring with a methyl substituent at position 4. Its planar structure facilitates π-π stacking in polymers and resins but limits conformational adaptability .

Macrocyclic vs. Monocyclic Amines

- Cyclam Derivatives : Macrocyclic tetramines (e.g., cyclam substituted with propane-1,3-diamine) exhibit strong metal-chelation properties and anti-HIV-1 activity due to their preorganized binding pockets .

- This compound: Monocyclic structure lacks macrocyclic rigidity, which may reduce metal-binding specificity but improve synthetic accessibility.

Physicochemical Properties

Anticancer Potential

- Benzo[g]quinoxaline Derivatives: Exhibit submicromolar cytotoxicity against MCF-7 breast cancer cells via Bax activation and Bcl2 downregulation .

- This compound: While untested, its amine groups and hydrophobic isopropyl substituent may enable interactions with cellular targets similar to benzoquinoxalines.

Anti-HIV Activity

- Cyclam Derivatives : Show anti-HIV-1 activity by blocking viral entry or replication .

- This compound : Lacks the macrocyclic scaffold critical for cyclam’s antiviral mechanism, suggesting lower inherent activity unless functionalized with pendant arms.

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

The structural flexibility and substituent profile of this compound position it as a versatile candidate for drug development or materials science. Its cyclohexane backbone may enhance bioavailability compared to rigid aromatic diamines like m-TDA , while the isopropyl group could modulate lipophilicity for targeted delivery. However, the absence of a macrocyclic framework limits its direct application in antiviral contexts compared to cyclam derivatives . Future research should explore functionalization strategies (e.g., adding acetate pendant arms) to mimic the bioactive features of benzoquinoxalines or cyclams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.